5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione 5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione
Brand Name: Vulcanchem
CAS No.: 105531-31-5
VCID: VC15960117
InChI: InChI=1S/C12H10O4/c1-16-10-5-2-7(6-13)11-8(14)3-4-9(15)12(10)11/h2-5,13H,6H2,1H3
SMILES:
Molecular Formula: C12H10O4
Molecular Weight: 218.20 g/mol

5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione

CAS No.: 105531-31-5

Cat. No.: VC15960117

Molecular Formula: C12H10O4

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione - 105531-31-5

Specification

CAS No. 105531-31-5
Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
IUPAC Name 5-(hydroxymethyl)-8-methoxynaphthalene-1,4-dione
Standard InChI InChI=1S/C12H10O4/c1-16-10-5-2-7(6-13)11-8(14)3-4-9(15)12(10)11/h2-5,13H,6H2,1H3
Standard InChI Key GFQVATBXHRRRBD-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=O)C=CC(=O)C2=C(C=C1)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(hydroxymethyl)-8-methoxynaphthalene-1,4-dione, reflects its substitution pattern: a hydroxymethyl (-CH2_2OH) group at position 5 and a methoxy (-OCH3_3) group at position 8 on the naphthalene ring system. The quinone functional groups at positions 1 and 4 confer redox activity, enabling participation in electron transfer reactions. The canonical SMILES representation (COC1=C2C(=O)C=CC(=O)C2=C(C=C1)CO) illustrates the fused aromatic system and substituent positions.

Solubility and Stability

Naphthoquinones generally exhibit limited aqueous solubility but dissolve in polar organic solvents like dimethyl sulfoxide (DMSO) or ethanol. The hydroxymethyl group may enhance solubility compared to non-polar analogs. Stability is influenced by the quinone moiety’s susceptibility to reduction, necessitating storage under inert conditions.

Synthesis and Derivatization

Synthetic Routes

A common approach involves functionalizing naphthalene precursors through sequential oxidation and substitution reactions. For example, 2,3-dichloro-1,4-naphthoquinone serves as a starting material for nucleophilic aromatic substitution (NAS) reactions. In a protocol adapted from , reacting 2,3-dichloro-1,4-naphthoquinone with hydroxyl-substituted intermediates in DMSO containing sodium carbonate yields monosubstituted derivatives (e.g., 5-(hydroxymethyl)-8-methoxy variants). Reaction conditions (24 hours at room temperature) favor selective substitution at the more reactive positions .

Table 1: Key Synthetic Parameters

ParameterDetailsSource
Starting material2,3-Dichloro-1,4-naphthoquinone
SolventDimethyl sulfoxide (DMSO)
BaseSodium carbonate
Reaction time24 hours
TemperatureRoom temperature (25°C)

Biological Activities and Mechanisms

Antimicrobial Properties

While direct evidence for 5-(hydroxymethyl)-8-methoxynaphthalene-1,4-dione is lacking, structurally similar naphthoquinones exhibit broad-spectrum activity. For instance, methyl 1-{3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxylate (a chloro-substituted analog) showed MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Escherichia coli . Activity is attributed to:

  • Reactive oxygen species (ROS) generation: Quinones undergo redox cycling, producing superoxide radicals that damage microbial membranes.

  • Enzyme inhibition: Binding to essential bacterial proteins, such as DNA gyrase .

Comparison with Related Naphthoquinones

Table 2: Structural and Functional Comparison

CompoundSubstituentsKey ActivitiesSource
5-(Hydroxymethyl)-8-methoxy-1,4-naphthoquinone5-CH2_2OH, 8-OCH3_3Antimicrobial (predicted)
Lawsone2-OHAntifungal, hair dye
Juglone5-OHHerbicidal, anticancer
5,8-Dihydroxy-2-methoxy-1,4-naphthoquinone2-OCH3_3, 5,8-OHAntioxidant (predicted)

Research Gaps and Future Directions

  • Mechanistic studies: Elucidate the exact molecular targets of 5-(hydroxymethyl)-8-methoxynaphthalene-1,4-dione.

  • In vivo toxicity profiling: Assess pharmacokinetics and safety in model organisms.

  • Synthetic optimization: Explore microwave-assisted or enzymatic synthesis for greener production.

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